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This guide provides a comprehensive comparison of the emerging long-term safety profile of
SRK-181, a selective inhibitor of latent Transforming Growth Factor-beta 1 (TGF-31), against
alternative and complementary therapies. Given that SRK-181 is currently in early-stage clinical
development, this guide focuses on available preclinical and Phase 1 clinical trial data and
contrasts it with the established long-term safety profiles of immune checkpoint inhibitors and
the known toxicities of broader, non-selective TGF-f3 inhibitors.

Introduction to SRK-181

SRK-181 is a fully human monoclonal antibody designed to selectively bind to and inhibit the
activation of latent TGF-B1.[1][2][3] The TGF-B signaling pathway, particularly the TGF-31
isoform, is implicated in creating an immunosuppressive tumor microenvironment, which can
lead to primary resistance against immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies.
[2][3][4] By selectively targeting the latent form of TGF-31, SRK-181 aims to overcome this
resistance and enhance the efficacy of checkpoint inhibitors, potentially avoiding the toxicities
associated with non-selective inhibition of multiple TGF-f3 isoforms.[1][5]
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Comparative Safety Analysis

The long-term safety profile of SRK-181 is still under investigation. However, data from
preclinical studies and the Phase 1 DRAGON trial provide initial insights. This section
compares the emerging safety data for SRK-181 with the known long-term safety profiles of its
intended combination partners (immune checkpoint inhibitors) and the class-specific toxicities
of pan-TGF-f inhibitors.

Table 1: Summary of Preclinical Safety Findings for SRK-181

No-Observed-
Species Study Duration Key Findings Adverse-Effect
Level (NOAEL)

Well-tolerated with no )
200 mg/kg (highest

dose tested)[1][6]

Rat 4 weeks treatment-related

adverse findings.[1][5]

Well-tolerated with no ]
300 mg/kg (highest

Cynomolgus Monkey 4 weeks treatment-related
dose tested)[1][6]

adverse findings.[1][5]

No effect on platelet
function; no induction

In Vitro (Human Cells)  N/A of cytokine release N/A
from peripheral blood

mononuclear cells.[1]

A significant finding from preclinical toxicology studies is the absence of cardiotoxicities with
SRK-181, a known concern with non-selective TGF-3 pathway inhibitors.[3][7][8]

Table 2: Emerging Clinical Safety Profile of SRK-181 (Phase 1 DRAGON Trial)

Data is sourced from various readouts of the NCT04291079 trial. Adverse Events (AEs) are
graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[1][9][10]
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Most
Common
Treatment- Dose-
Treatment Related Grade 3 Grade 4 Grade 5 Limiting
Arm Adverse TRAEs TRAEs TRAEs Toxicities
Events (DLTs)
(TRAEsS,
Any Grade)
Fatigue
None
(16%), "
Not specified observed up
SRK-181 Decreased ) )
_ in detail, but None None to 3000 mg
Monotherapy  appetite
low observed. observed. g3w or 2000
(PartAl) (13.3%), o
incidence. mg q2w.[3]
Nausea
[10]
(11%)[3][8]
Pruritus (15- Immune-
20%), Rash mediated Generalized None
SRK-181 + - - None
] maculo- hepatitis, dermatitis observed up
anti-PD-(L)1 o o observed.[11]
papular (15- pemphigoid, exfoliative to 2400 mg
(Part A2/B) [12]
20%), Rash rash (n=1 (n=1).[11][12] q3w.[3][10]
(10%)[3] each).

Overall, SRK-181 has been generally well-tolerated both as a monotherapy and in combination
with anti-PD-(L)1 therapy in its initial clinical evaluation.[3][10]

Table 3: Established Long-Term Safety Profile of Immune Checkpoint Inhibitors (e.g.,
Pembrolizumab, Nivolumab)

Immune checkpoint inhibitors are the standard of care in many solid tumors and the primary
combination partners for SRK-181. Their long-term side effects are primarily immune-related
adverse events (irAESs).
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Frequency of Long-
Term irAEs

Common Long-
Term irAEs

Onset

Management

Over 40% of patients
may develop a long-
term immune-related
side effect.[9]

Skin toxicities (e.qg.,
rash, vitiligo),
Endocrinopathies
(e.g., hypothyroidism,
hyperthyroidism,
adrenal insufficiency,
type 1 diabetes),
Musculoskeletal (e.g.,
arthritis), Neurological

toxicities.[9]

Can occur at any time
during or after

treatment.

Often managed with
corticosteroids or
other
immunosuppressive

agents.[9]

Table 4: Known Class-Specific Toxicities of Non-Selective/Pan-TGF-[3 Inhibitors

This table highlights potential toxicities that SRK-181 is designed to avoid through its selective
targeting of TGF-31.

Organ System

Associated Toxicities

Notes

Cardiovascular

Cardiac valvulopathies,

anemia, hemorrhage.[13]

A significant concern with pan-
TGF-B neutralizing antibodies
and small molecule inhibitors.
[13] SRK-181 preclinical
studies showed no
cardiotoxicity.[3][7][8]

Dermatologic

Keratoacanthoma, squamous

cell carcinoma.

Associated with broad
inhibition of the TGF-f3
pathway.

General

Impaired immunity, abnormal

wound healing.[13]

Reflects the broad
physiological roles of TGF-3

isoforms.

Experimental Protocols
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SRK-181 Preclinical Toxicology Studies

o Objective: To evaluate the safety and tolerability of SRK-181 in non-human species.

o Methodology: Good Laboratory Practice (GLP) compliant 4-week toxicology studies were
conducted in Sprague-Dawley rats and cynomolgus monkeys.[6] SRK-181 was administered
via weekly intravenous infusion at various dose levels.[1][6] The no-observed-adverse-effect
level (NOAEL) was determined as the highest dose tested (200 mg/kg in rats and 300 mg/kg
in monkeys).[6] The studies included comprehensive monitoring of clinical signs, body
weight, food consumption, and extensive post-mortem histopathological examination.

SRK-181 DRAGON Phase 1 Clinical Trial (NCT04291079)

» Objective: To investigate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics
(PD), and preliminary efficacy of SRK-181 alone and in combination with anti-PD-(L)1
therapy.[11][12]

o Study Design: An open-label, multi-center, dose-escalation and dose-expansion study.[4][12]

o Part A1 (Monotherapy Dose Escalation): Patients with advanced solid tumors received
SRK-181 as a single agent in a standard 3+3 dose-escalation design.[3][12]

o Part A2 (Combination Dose Escalation): Patients who were resistant to prior anti-PD-(L)1
therapy received SRK-181 in combination with an approved anti-PD-(L)1 agent in a 3+3
design.[3][12]

o Part B (Dose Expansion): Patients in specific cohorts (e.g., ccRCC, melanoma, NSCLC)
received SRK-181 at the recommended Phase 2 dose in combination with an anti-PD-(L)1
agent.[3]

o Key Assessments: Safety was the primary endpoint, monitored continuously through
physical examinations, laboratory tests, and recording of adverse events, graded by CTCAE.
[1][9][10] Efficacy was a secondary endpoint, assessed using RECIST v1.1 criteria.

Visualizations: Signhaling Pathways and Workflows
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Caption: Mechanism of Action of SRK-181 in the TGF-31 Pathway.
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Caption: Simplified Workflow of the DRAGON Phase 1 Clinical Trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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